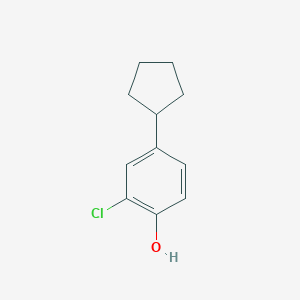

2-chloro-4-cyclopentylPhenol

説明

2-Chloro-4-cyclopentylphenol is a phenolic derivative featuring a chlorine atom at the 2-position and a cyclopentyl group at the 4-position of the aromatic ring. Phenolic compounds with bulky alkyl or aryl substituents are often studied for their antimicrobial activity, stability, and solubility profiles .

特性

CAS番号 |

13081-30-6 |

|---|---|

分子式 |

C11H13ClO |

分子量 |

196.67 g/mol |

IUPAC名 |

2-chloro-4-cyclopentylphenol |

InChI |

InChI=1S/C11H13ClO/c12-10-7-9(5-6-11(10)13)8-3-1-2-4-8/h5-8,13H,1-4H2 |

InChIキー |

JJCOYQMDJKSGEP-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)C2=CC(=C(C=C2)O)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares key properties of 2-chloro-4-cyclopentylphenol (hypothetical) with structurally related compounds from the evidence:

Detailed Research Findings

Substituent Effects on Physical Properties

- Lipophilicity: Cyclohexyl and cyclopentyl groups increase hydrophobicity compared to phenyl or polar substituents. For example, 2-chloro-4-cyclohexylphenol (logP ~3.8 estimated) is more lipophilic than 2-chloro-4-nitrophenol (logP ~2.1) .

- Acidity: Electron-withdrawing groups (e.g., nitro, sulfonyl) lower the pKa of phenolic compounds. 2-Chloro-4-nitrophenol (pKa ~4.3) is significantly more acidic than alkyl-substituted analogs like 2-chloro-4-cyclohexylphenol (pKa ~9–10 estimated) .

Reactivity and Stability

- Environmental Degradation: 2-Chloro-4-nitrophenol undergoes efficient degradation via heterogeneous photo-Fenton processes due to its nitro group’s electron-deficient nature . In contrast, alkyl-substituted phenols (e.g., cyclohexyl, phenyl) are more resistant to oxidation, making them persistent in environmental matrices .

- Thermal Stability: Bulky substituents like cyclohexyl or phenyl may enhance thermal stability. For instance, 2-chloro-4-phenylphenol has been used in high-temperature industrial applications .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。